(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Overview
Description
“(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .
Synthesis Analysis
The compound was synthesized as part of a study aiming to develop acetylcholinesterase inhibitor compounds . The compounds were N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives .Molecular Structure Analysis
The molecular formula of the compound is C22H21ClN4O2 . The compound with the best AChE activity was compound 6b (Ki=3.73±0.9nM) with the p-methylphenyl group it carried and showed competitive inhibition .Chemical Reactions Analysis
The compound was part of a study that determined the IC50, Ki and inhibition types of the synthesized derivatives . The compound showed competitive inhibition .Physical And Chemical Properties Analysis
The molecular weight of the compound is 408.9 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has a complexity of 543 .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is beneficial in conditions where this transmission is impaired, such as Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions in conditions like Alzheimer’s disease, where a decrease in cholinergic transmission is observed .
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-17-8-6-16(7-9-17)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJPRDGBVOHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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